5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene
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Description
5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene is a useful research compound. Its molecular formula is C10H2Cl4N2O2 and its molecular weight is 323.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b], also known as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is the cellular DNA . This compound can bind to DNA, potentially causing mutations and initiating cancer .
Mode of Action
TCDD enters the body and induces the production of δ-aminolevulinic acid synthetase (ALAS), an enzyme involved in heme synthesis . Overproduction of ALAS can disrupt cellular tissues and may present symptoms similar to porphyria . TCDD can also induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immunosuppressive factors , leading to immune system regulation dysfunction.
Biochemical Pathways
The compound affects the heme synthesis pathway by inducing the overproduction of ALAS . It also impacts the immune response pathway by inducing lymphocyte apoptosis and inhibiting the production of cytotoxic T cells .
Pharmacokinetics
TCDD is lipophilic, meaning it can easily accumulate in the body . . The compound’s bioavailability is influenced by its lipophilic nature, allowing it to be readily absorbed and stored in fatty tissues.
Result of Action
The molecular and cellular effects of TCDD’s action include disruption of cellular tissues, potential mutation of DNA, immune system dysfunction, and potential carcinogenic effects . It can also cause symptoms similar to porphyria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TCDD. For example, the compound’s lipophilic nature allows it to accumulate in the environment and in organisms, leading to potential chronic symptoms . Its stability and resistance to biodegradation make it a persistent environmental pollutant .
Biochemical Analysis
Biochemical Properties
The biochemical reactions involving 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] are complex. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it can induce the production of delta-aminolevulinic acid synthetase (ALAS), a rate-limiting enzyme in heme synthesis . The overproduction of ALAS can disrupt cellular tissues and potentially manifest symptoms similar to porphyria .
Cellular Effects
2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] has profound effects on various types of cells and cellular processes. It can induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppressor factors . This leads to dysregulation of the immune system . It can also infiltrate DNA molecules, inducing mutations, and thereby having teratogenic and carcinogenic effects .
Molecular Mechanism
The molecular mechanism of action of 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] is multifaceted. It can bind to DNA, causing mutations and initiating cancer . Although it does not have direct mutagenicity and genotoxicity, it can cause cancer through indirect physiological pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] change over time. It is known to be highly stable, and it is not easily metabolized in the body, which can lead to bioaccumulation and chronic symptoms .
Dosage Effects in Animal Models
In animal models, the effects of 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] vary with different dosages. For instance, guinea pigs have a lethal dose of about 1 μg/kg, while hamsters have a much higher tolerance, with a lethal dose of more than 1,000 μg/kg .
Metabolic Pathways
The metabolic pathways involving 2,3,7,8-Tetrachloro-[1,4]dioxino[2,3-b] are complex. It is known to interact with various enzymes and cofactors
Properties
IUPAC Name |
5,6,12,13-tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl4N2O2/c11-3-1-5-9(15-7(3)13)18-6-2-4(12)8(14)16-10(6)17-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHQZSCYUUATTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)OC3=CC(=C(N=C3O2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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